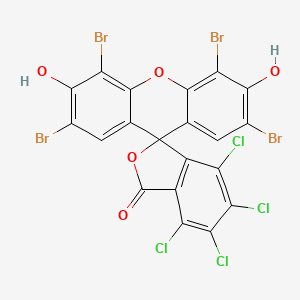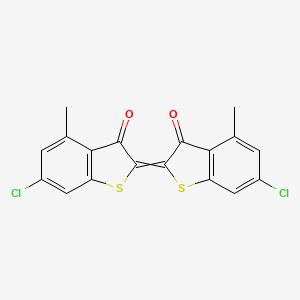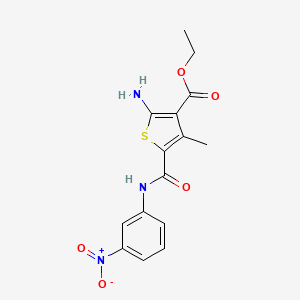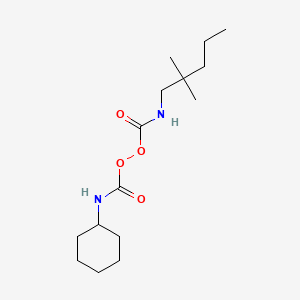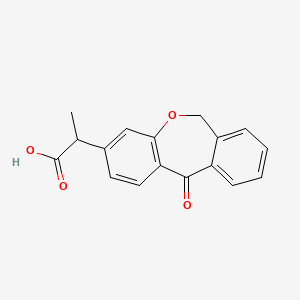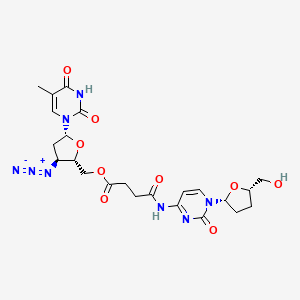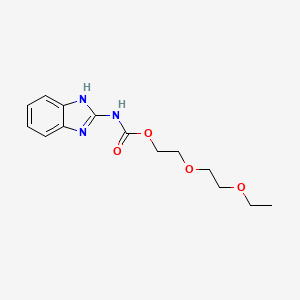
デバカーブ
概要
説明
Debacarb, also known as 2-(2-ethoxyethoxy)ethyl 1H-1,3-benzimidazol-2-ylcarbamate, is a broad-spectrum fungicide. It is primarily used to manage fungal infections on a wide range of ornamental trees, including conifers and pines. Debacarb is known for its effectiveness against various fungal diseases such as anthracnose, cankers, pink bud rot, thielaviopsis decline, vermicularia dieback, and verticillium wilt .
科学的研究の応用
Debacarb has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new fungicides.
Biology: Studied for its effects on fungal pathogens and its potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in the agricultural industry to protect ornamental trees and crops from fungal diseases.
作用機序
Target of Action
Debacarb primarily targets Acetylcholinesterase (AChE) . AChE is a serine hydrolase that plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Debacarb, being a carbamate pesticide, inhibits AChE by forming unstable complexes through carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .
Biochemical Pathways
The primary biochemical pathway affected by Debacarb is the cholinergic pathway. By inhibiting AChE, Debacarb disrupts the normal breakdown of acetylcholine, a key neurotransmitter involved in muscle contraction, heart rate, memory, and other critical bodily functions .
Result of Action
The inhibition of AChE by Debacarb leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. This can cause a variety of symptoms, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
生化学分析
Biochemical Properties
Debacarb plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It interacts with various enzymes, proteins, and other biomolecules to exert its fungicidal effects. One of the primary targets of Debacarb is the enzyme acetylcholinesterase, which it inhibits, leading to the accumulation of acetylcholine in synaptic clefts . This inhibition disrupts normal neurotransmission, resulting in neurotoxic effects. Additionally, Debacarb interacts with DNA polymerase, preventing the replication of fungal DNA and thereby inhibiting fungal growth .
Cellular Effects
Debacarb affects various types of cells and cellular processes. In fungal cells, it disrupts DNA synthesis, leading to cell cycle arrest and eventual cell death . In animal cells, the inhibition of acetylcholinesterase by Debacarb results in the accumulation of acetylcholine, which can cause overstimulation of cholinergic receptors and lead to neurotoxic effects . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA polymerase and acetylcholinesterase .
Molecular Mechanism
The molecular mechanism of Debacarb involves its binding interactions with biomolecules and enzyme inhibition. Debacarb binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to its accumulation in synaptic clefts . This binding interaction disrupts normal neurotransmission and results in neurotoxic effects. Additionally, Debacarb inhibits DNA polymerase by binding to its active site, preventing the replication of fungal DNA and inhibiting fungal growth . These interactions at the molecular level are crucial for the fungicidal and neurotoxic effects of Debacarb.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Debacarb change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term exposure to Debacarb has been observed to cause persistent inhibition of acetylcholinesterase and disruption of DNA synthesis in both in vitro and in vivo studies . These long-term effects can lead to chronic neurotoxicity and sustained inhibition of fungal growth.
Dosage Effects in Animal Models
The effects of Debacarb vary with different dosages in animal models. At low doses, Debacarb effectively inhibits fungal growth without causing significant adverse effects . At high doses, the compound can cause toxic effects, including neurotoxicity due to the inhibition of acetylcholinesterase . Threshold effects have been observed, where a certain dosage is required to achieve the desired fungicidal effect without causing toxicity. It is important to carefully monitor and adjust the dosage of Debacarb to balance its efficacy and safety.
Metabolic Pathways
Debacarb is involved in several metabolic pathways, including those related to DNA synthesis and neurotransmission. The compound interacts with enzymes such as DNA polymerase and acetylcholinesterase, inhibiting their activity and disrupting normal cellular processes . These interactions affect metabolic flux and metabolite levels, leading to the accumulation of acetylcholine and the inhibition of DNA replication . The metabolic pathways influenced by Debacarb are crucial for its fungicidal and neurotoxic effects.
Transport and Distribution
Debacarb is transported and distributed within cells and tissues through various mechanisms. It can translocate to different parts of the plant, including fruit, seeds, foliage, and pollen . In animal cells, Debacarb is distributed through the bloodstream and can cross the blood-brain barrier, leading to its neurotoxic effects . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of Debacarb is important for its activity and function. In fungal cells, Debacarb localizes to the nucleus, where it inhibits DNA polymerase and disrupts DNA synthesis . In animal cells, the compound localizes to synaptic clefts, where it inhibits acetylcholinesterase and disrupts neurotransmission . Targeting signals and post-translational modifications may direct Debacarb to specific compartments or organelles, influencing its activity and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Debacarb involves the reaction of 2-(2-ethoxyethoxy)ethylamine with 1H-1,3-benzimidazole-2-carbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain Debacarb in its pure form .
Industrial Production Methods
Industrial production of Debacarb follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
化学反応の分析
Types of Reactions
Debacarb undergoes several types of chemical reactions, including:
Oxidation: Debacarb can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Debacarb can lead to the formation of reduced derivatives.
Substitution: Debacarb can undergo substitution reactions where the ethoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and aldehydes.
Reduction: Reduction leads to the formation of amines and alcohols.
Substitution: Substitution reactions yield a variety of substituted benzimidazole derivatives.
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate pesticide widely used in homes, gardens, and agriculture.
Benomyl: A benzimidazole fungicide used to control a wide range of fungal diseases in crops.
Thiophanate-methyl: A systemic fungicide used to control various fungal diseases in plants.
Uniqueness of Debacarb
Debacarb is unique due to its broad-spectrum activity and its ability to translocate to fruit, seeds, foliage, and pollen. This makes it highly effective in managing fungal infections in ornamental trees and other plants. Its reversible inhibition of acetylcholinesterase also distinguishes it from other fungicides that may have irreversible effects .
特性
IUPAC Name |
2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMPXLFKQCOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034228 | |
| Record name | Debacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-91-6 | |
| Record name | Debacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debacarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Debacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEBACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



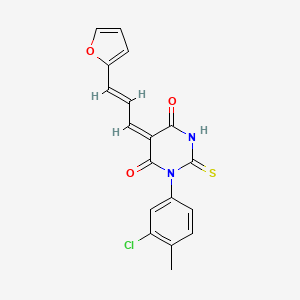
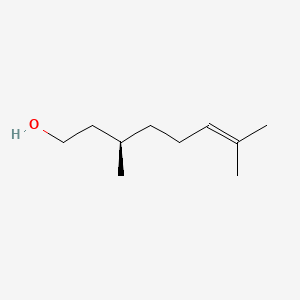

![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)

